

Reveromycin C degradation and storage conditions

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Compound of Interest

Compound Name: *Reveromycin C*

Cat. No.: *B15601932*

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Reveromycin C Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of **Reveromycin C**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid **Reveromycin C**?

A1: Solid **Reveromycin C** is stable for at least four years when stored at -20°C. It is advisable to store it in a tightly sealed container, protected from moisture.

Q2: How should I handle **Reveromycin C** upon receipt?

A2: **Reveromycin C** is typically shipped on wet ice. Upon receipt, it should be immediately stored at the recommended -20°C.

Q3: How do I reconstitute solid **Reveromycin C**?

A3: **Reveromycin C** is soluble in various organic solvents. For cell culture experiments, it is common to prepare a stock solution in a solvent like DMSO and then dilute it to the final concentration in the culture medium. Ensure the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause cytotoxicity.

Q4: What is the stability of **Reveromycin C** in solution?

A4: Specific stability data for **Reveromycin C** in various solvents and aqueous solutions is limited. As a general guideline for polyketides, it is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of **Reveromycin C**'s analogue, Reveromycin A, has been noted to be pH-dependent, with increased cell permeability and activity in acidic environments.^[1] This suggests that the stability of **Reveromycin C** may also be influenced by pH.

Q5: Is **Reveromycin C** sensitive to light?

A5: While specific photostability data for **Reveromycin C** is not readily available, many complex organic molecules, including polyketides, can be sensitive to light. It is recommended to protect solutions of **Reveromycin C** from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Encountering unexpected results in your experiments with **Reveromycin C**? This guide will help you troubleshoot potential issues related to its stability and storage.

Problem	Possible Cause	Recommended Action
Loss of biological activity in experiments.	1. Degradation of stock solution: Multiple freeze-thaw cycles or improper storage temperature. 2. Degradation in experimental medium: Instability at the pH or temperature of your experimental setup. 3. Photodegradation: Exposure of the compound to light during handling or incubation.	1. Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a stability study of Reveromycin C in your specific experimental medium (see Experimental Protocols section). Consider adjusting the pH if feasible for your experiment. 3. Protect all solutions containing Reveromycin C from light. Conduct experiments in low-light conditions when possible.
Inconsistent results between experiments.	1. Variability in stock solution concentration: Inaccurate weighing or solvent evaporation. 2. Inconsistent handling procedures: Differences in incubation times, light exposure, or temperature.	1. Re-prepare and validate the concentration of your stock solution. Store aliquots in tightly sealed vials. 2. Standardize all experimental procedures. Use a detailed, consistent protocol for every experiment.
Precipitation of the compound in aqueous solutions.	1. Low solubility in the final medium: The concentration of Reveromycin C exceeds its solubility limit in the aqueous buffer or medium. 2. Solvent incompatibility: The organic solvent used for the stock solution is not fully miscible or causes precipitation when diluted.	1. Decrease the final concentration of Reveromycin C. 2. Test different organic solvents for your stock solution that are more compatible with your aqueous medium. Ensure the final solvent concentration is low.

Experimental Protocols

Protocol 1: Preparation of Reveromycin C Stock Solution

Objective: To prepare a concentrated stock solution of **Reveromycin C** for use in experiments.

Materials:

- **Reveromycin C** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Equilibrate the vial of solid **Reveromycin C** to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **Reveromycin C** using a calibrated analytical balance in a fume hood.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution until the **Reveromycin C** is completely dissolved.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment of Reveromycin C in an Aqueous Medium using HPLC

Objective: To determine the stability of **Reveromycin C** in a specific aqueous medium over time at a given temperature.

Materials:

- **Reveromycin C** stock solution (e.g., 10 mM in DMSO)
- Experimental aqueous medium (e.g., cell culture medium, buffer)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- C18 reverse-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid or other appropriate mobile phase modifier
- Thermostated incubator or water bath
- Amber HPLC vials

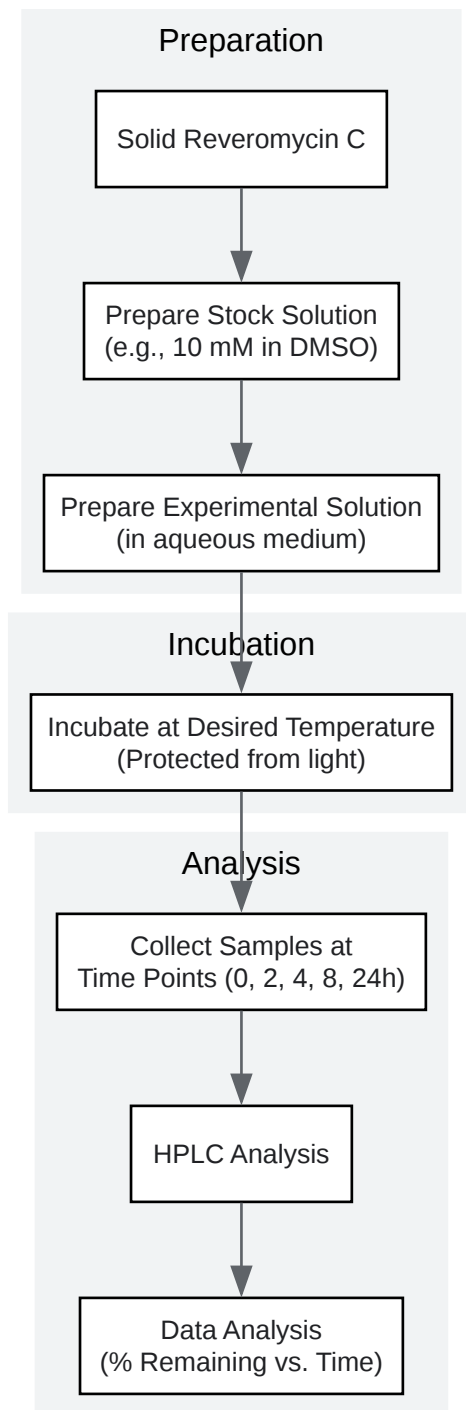
Procedure:

- Sample Preparation:
 - Prepare a solution of **Reveromycin C** in your experimental aqueous medium at the final working concentration.
 - Prepare a control sample of **Reveromycin C** at the same concentration in a stable solvent (e.g., a high percentage of ACN) to serve as the time-zero reference.
 - Dispense aliquots of the experimental sample into amber HPLC vials.

- Incubation:
 - Place the vials in a thermostated incubator or water bath set to the desired experimental temperature.
 - Protect the samples from light throughout the incubation period.
- Time Points:
 - At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
 - Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at -80°C until analysis.
- HPLC Analysis:
 - Develop an appropriate HPLC method to separate **Reveromycin C** from potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid on a C18 column is a common starting point for polyketides.
 - Inject the samples and the time-zero control.
- Data Analysis:
 - Measure the peak area of **Reveromycin C** at each time point.
 - Calculate the percentage of **Reveromycin C** remaining at each time point relative to the time-zero control.
 - Plot the percentage of **Reveromycin C** remaining versus time to determine its stability profile under the tested conditions.

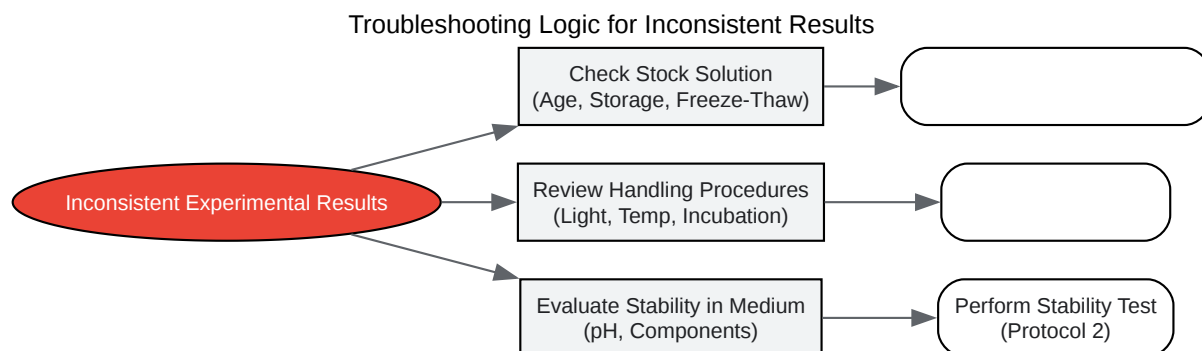
Visualizations

Experimental Workflow for Reveromycin C Stability Assessment



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Caption: Workflow for assessing the stability of **Reveromycin C**.



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Caption: Logic diagram for troubleshooting inconsistent results.

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References

- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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